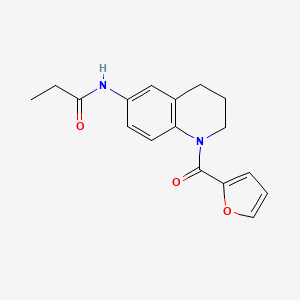

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propionamide

説明

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propionamide is a complex organic compound that features a furan ring, a tetrahydroquinoline moiety, and a propionamide group

特性

IUPAC Name |

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-2-16(20)18-13-7-8-14-12(11-13)5-3-9-19(14)17(21)15-6-4-10-22-15/h4,6-8,10-11H,2-3,5,9H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSNBPBXDTCXSQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of anhydrous solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

化学反応の分析

Types of Reactions

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propionamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring and the amide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of the carbonyl groups can produce corresponding alcohols .

科学的研究の応用

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propionamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propionamide involves its interaction with specific molecular targets. The furan ring and tetrahydroquinoline moiety can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .

類似化合物との比較

Similar Compounds

N-(pyridin-2-yl)furan-2-carboxamide: Similar in structure but contains a pyridine ring instead of a tetrahydroquinoline moiety.

2-(furan-2-yl)[1,3]thiazolo[4,5-b]pyridine: Contains a thiazole ring fused with a pyridine ring, differing in its heterocyclic components.

Uniqueness

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propionamide is unique due to its combination of a furan ring, a tetrahydroquinoline moiety, and a propionamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development .

生物活性

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propionamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

Structural Overview

The compound features a furan-2-carbonyl group attached to a tetrahydroquinoline moiety. This structure is known to contribute to various biological activities due to the presence of functional groups that can interact with biological targets.

The biological activity of N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propionamide is primarily attributed to its ability to interact with specific enzymes and receptors. The furan ring and the carbonyl group are known for their roles in enzyme inhibition and receptor modulation.

Key Mechanisms:

- Enzyme Inhibition : The sulfonamide group can inhibit various enzymes by mimicking substrate structures or binding to active sites.

- Receptor Modulation : The compound may act as an allosteric modulator for certain receptors, influencing downstream signaling pathways.

Biological Activities

Research has shown that N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propionamide exhibits several biological activities:

- Antimicrobial Activity : The compound has demonstrated effectiveness against a range of bacterial strains.

- Anticancer Properties : Preliminary studies suggest potential anticancer effects through apoptosis induction in cancer cell lines.

- Anti-inflammatory Effects : The compound may reduce inflammation by modulating cytokine production.

Case Studies

Several studies have investigated the biological activity of this compound:

- A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of related tetrahydroquinolones and identified key structural features that enhance biological activity. It was found that modifications on the furan ring significantly impacted antimicrobial efficacy .

- Another research highlighted the compound's ability to inhibit specific enzymes involved in cancer metabolism, suggesting its potential as a therapeutic agent in oncology .

Comparative Analysis with Similar Compounds

To better understand the unique properties of N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propionamide, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydroquinolin-6-yl] | Similar furan and tetrahydroquinoline structure | Antimicrobial |

| 5-Nitrobenzenesulfonamide | Contains sulfonamide group | Antibacterial |

| N-(furan-2-carbonyl)-aniline | Simple aniline derivative with carbonyl | Anticancer |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-(1-(furan-2-carbonyl)-tetrahydroquinolin-6-yl)propionamide derivatives, and how are intermediates characterized?

- Methodological Answer : The compound class is typically synthesized via multi-step protocols involving (1) functionalization of the tetrahydroquinoline core, (2) coupling with furan-2-carbonyl groups, and (3) propionamide introduction. For example, intermediates are often characterized using H NMR (e.g., δ 3.29–3.03 ppm for piperidinyl protons) and mass spectrometry (ESI-MS, e.g., M + 1 peaks). Purity is validated via HPLC (>95%) after salt formation using HCl in methanol/CHCl .

Q. Which biological targets are associated with tetrahydroquinoline-based compounds like this derivative?

- Methodological Answer : Structural analogs (e.g., thiophene-2-carboximidamide derivatives) show selective inhibition of neuronal nitric oxide synthase (nNOS) via competitive binding to the enzyme’s active site. Assays involve recombinant human nNOS expressed in Baculovirus-infected Sf9 cells, with activity measured via radioactive NO synthesis .

Q. How are solubility and stability challenges addressed during purification?

- Methodological Answer : Conversion to dihydrochloride salts (e.g., using 1 M HCl in methanol) improves crystallinity and stability. Solubility is enhanced using polar aprotic solvents (e.g., 10% MeOH/CHCl), followed by vacuum drying to isolate solids .

Advanced Research Questions

Q. What strategies optimize synthetic yields for low-yielding steps (e.g., <10%) in analogous tetrahydroquinoline syntheses?

- Methodological Answer : For challenging steps (e.g., yields <10% in pyrrolidinyl-ethyl coupling), reaction optimization includes:

- Temperature control (0°C for HCl addition to prevent decomposition) .

- Alternate reducing agents (e.g., LiAlH over NaBH for amine reductions) .

- Solvent screening (e.g., THF vs. EtOH for cyclization efficiency) .

Q. How are structural contradictions resolved between computational docking predictions and experimental IC values for nNOS inhibition?

- Methodological Answer : Discrepancies are analyzed via:

- CoMFA/QSAR modeling : To refine pharmacophore features (e.g., hydrophobic interactions with tetrahydroquinoline’s fused ring).

- Mutagenesis studies : To validate key residues (e.g., heme-binding domain interactions) .

- Kinetic assays : To distinguish competitive vs. non-competitive inhibition mechanisms .

Q. What analytical techniques differentiate regioisomers or diastereomers in tetrahydroquinoline derivatives?

- Methodological Answer :

- NOESY NMR : Confirms spatial proximity of substituents (e.g., axial vs. equatorial positions in Diels-Alder adducts) .

- Chiral HPLC : Resolves enantiomers using cellulose-based columns.

- X-ray crystallography : Validates endo/exo configurations in cycloadducts .

Q. How do substituent variations (e.g., furan-2-carbonyl vs. thiophene-2-carboximidamide) impact selectivity for nNOS over eNOS/iNOS?

- Methodological Answer : SAR studies reveal:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。